N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide is a heterocyclic compound featuring a benzoxazepin core fused with a benzene ring. The molecule includes a 4-ethyl substituent on the oxazepin ring and a 2-methoxyacetamide side chain at position 5.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-16-6-7-20-12-5-4-10(8-11(12)14(16)18)15-13(17)9-19-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWLFVKSILBLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a methoxyacetamide group. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol. The presence of the oxazepine ring is significant as it is associated with various biological activities.
1. Anticancer Properties
Research indicates that compounds with similar structural motifs can exhibit anticancer activities. Specifically, studies have shown that derivatives of oxazepine compounds can induce differentiation in acute myeloid leukemia (AML) cells. The mechanism involves the modulation of immune responses and upregulation of CD11b expression in certain cell lines, suggesting potential applications in cancer therapy and immunomodulation.
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Similar compounds have demonstrated inhibitory activity against angiotensin-converting enzyme (ACE), which is crucial for managing circulatory diseases such as hypertension and cardiopathy . This suggests that the compound may hold therapeutic potential in treating cardiovascular conditions.
3. Pharmacological Mechanisms
The pharmacological mechanisms of this compound may involve interactions with specific receptors or enzymes that regulate cell signaling pathways. The unique combination of functional groups in the molecule enhances its reactivity and biological interactions, making it a candidate for further investigation in drug development.
Case Study: Synthesis and Characterization
The synthesis of this compound typically involves several key synthetic steps including the formation of the oxazepine core followed by functionalization with methoxyacetamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance, compounds derived from similar oxazepine structures were tested against leukemia cells with varying results in terms of IC50 values, indicating differing levels of potency .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The benzoxazepin core allows for tailored substituents to modulate bioavailability and target engagement. For example, replacing benzyl (compound 12) with ethyl (target) may reduce unintended off-target interactions.
- Functional Trade-offs: While thiazolidinone-coumarin hybrids () offer UV-active properties, the benzoxazepin scaffold provides a balance of solubility and metabolic stability for drug development.
- Agrochemical Parallels : Though structurally distinct, the acetamide linkage in agrochemicals underscores its versatility as a functional group across disciplines.
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzo[f]oxazepin-5-one core is synthesized via acid-catalyzed cyclization of ethyl 2-(2-aminophenoxy)acetate derivatives. Adapted from Patent CN102659710B, this method involves:
Reagents :
- 2-Amino-4-ethylphenol
- γ-Butyrolactam
- p-Toluenesulfonic acid (p-TsOH)
Procedure :
- React 2-amino-4-ethylphenol (1.0 equiv) with γ-butyrolactam (1.2 equiv) in toluene under reflux (110°C, 12 h) with catalytic p-TsOH.
- Purify via silica gel chromatography (ethyl acetate:hexanes = 1:3) to yield 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a white solid (Yield: 68%).
Table 1: Spectral Data for Benzoxazepine Core
Alternative Pathway: Ullmann-Type Coupling
For substrates resistant to direct acylation, a copper-catalyzed coupling adapted from PMC7869538 is viable:
Reagents :
- 7-Bromo-4-ethyl-5-oxobenzoxazepine
- 2-Methoxyacetamide
- CuI, L-Proline, K₂CO₃
Procedure :
- Suspend 7-bromobenzoxazepine (1.0 equiv), 2-methoxyacetamide (2.0 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv) in DMSO.
- Heat at 90°C for 24 h under N₂ atmosphere.
- Extract with ethyl acetate and purify via column chromatography (Yield: 58%).
Key Challenge : Competitive hydrolysis of the acetamide requires anhydrous conditions and excess amide.
Analytical Characterization of the Final Product
Table 3: Spectroscopic Data for N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydrobenzo[f]Oxazepin-7-Yl)-2-Methoxyacetamide
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Reported Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Direct Acylation | 74 | 98.5 | High |
| Ullmann Coupling | 58 | 97.2 | Moderate |
The direct acylation route offers superior yield and scalability, making it preferable for industrial applications. However, the Ullmann method provides access to derivatives with sterically hindered amines.
Q & A
Q. What are the recommended methods for synthesizing and characterizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation reactions under controlled temperatures (e.g., room temperature to reflux) using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Nucleophilic substitution for introducing the ethyl and methoxy groups, requiring precise stoichiometric ratios of reagents .
- Purification via crystallization or column chromatography, monitored by thin-layer chromatography (TLC) for reaction completion .
Characterization Methods:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR confirm structural integrity and substituent positions .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., carbonyl groups in the oxazepine core) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies impurities .
Q. What biological activities have been reported for benzoxazepin derivatives similar to the target compound, and how are these activities experimentally assessed?
Methodological Answer: Benzoxazepin derivatives exhibit kinase inhibition (e.g., receptor-interacting protein 1 kinase) and potential anticancer activity. Experimental assays include:
- Kinase Inhibition Assays : Measure IC₅₀ values using fluorescence polarization or ATP-competitive binding assays .
- Cell Viability Assays (e.g., MTT assay): Quantify cytotoxicity in cancer cell lines, comparing efficacy to reference drugs .
- Selectivity Profiling : Screen against kinase panels to assess off-target effects .
Key Structural-Activity Insights (Table 1):
| Compound Substituents | Biological Activity | Selectivity Notes |
|---|---|---|
| Ethyl + Methoxy (Target) | Kinase inhibition (hypothesized) | Potential enhanced metabolic stability |
| Trifluoromethyl (Analog) | High kinase selectivity | Improved pharmacokinetics |
| Difluoro (Analog) | Moderate cytotoxicity | Reduced off-target binding |
Advanced Research Questions
Q. How do structural modifications, such as ethyl and methoxy substituents, influence the target compound’s binding affinity and selectivity in kinase inhibition studies?
Methodological Answer:
- Ethyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets, increasing residence time. Assess via molecular docking simulations (e.g., AutoDock Vina) and mutagenesis studies .
- Methoxy Group : Modulates electron density in the acetamide moiety, affecting hydrogen bonding. Compare binding thermodynamics using isothermal titration calorimetry (ITC) .
- Experimental Design : Synthesize analogs with substituent variations (e.g., replacing ethyl with isopropyl) and test in parallel kinase assays to isolate substituent effects .
Q. What experimental strategies can resolve discrepancies between in vitro binding data and in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify metabolic instability .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Tumor Xenograft Models : Correlate in vitro IC₅₀ with tumor growth inhibition, adjusting dosing regimens to account for plasma protein binding .
Q. What computational approaches are suitable for modeling the interaction between the target compound and receptor-interacting protein 1 kinase?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to analyze conformational stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between substituent variants .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Investigate electronic interactions at the binding site, focusing on methoxy group polarization .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be methodologically addressed?
Methodological Answer:
- Matrix Interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma .
- Low Sensitivity in UV Detection : Employ tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) for enhanced specificity .
- Degradation in Solution : Optimize storage conditions (e.g., -80°C in DMSO) and validate stability over 72 hours .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions during preclinical development?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours, monitoring degradation via HPLC .
- Arrhenius Kinetic Analysis : Predict shelf-life by measuring degradation rates at 25°C, 40°C, and 60°C .
- Photostability Testing : Use ICH Q1B guidelines with UV/visible light exposure to identify light-sensitive functional groups .
Data Contradictions Note:
While benzoxazepin derivatives show kinase inhibition in vitro (), in vivo efficacy may vary due to metabolic conversion (). Methodological rigor in PK/PD modeling is critical to bridge this gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
